
Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is an organic compound that features a brominated benzoate ester linked to a methyl-substituted oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate typically involves a multi-step process. One common method starts with the bromination of methyl benzoate to form methyl 3-bromobenzoate. This intermediate is then subjected to a cyclization reaction with 3-methyl-1,2,4-oxadiazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The brominated benzoate ester can also participate in binding interactions, influencing the compound’s overall activity and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-bromobenzoate: A structurally similar compound with a brominated benzoate ester but without the oxadiazole ring.
Methyl 4-(bromomethyl)benzoate: Another related compound with a bromomethyl group instead of the oxadiazole ring.
Uniqueness
Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1131594-37-0 |
|---|---|
Molekularformel |
C11H9BrN2O3 |
Molekulargewicht |
297.10 g/mol |
IUPAC-Name |
methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate |
InChI |
InChI=1S/C11H9BrN2O3/c1-6-13-10(17-14-6)8-4-3-7(5-9(8)12)11(15)16-2/h3-5H,1-2H3 |
InChI-Schlüssel |
HEONPNIOZSBVDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=N1)C2=C(C=C(C=C2)C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



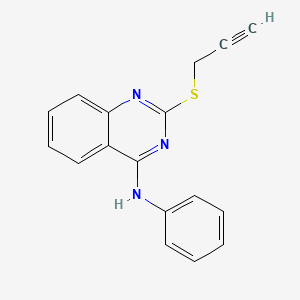

![4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline](/img/structure/B11834027.png)

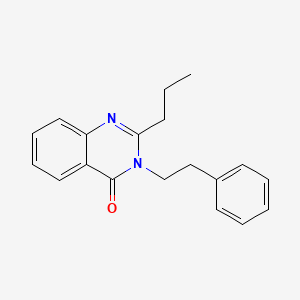
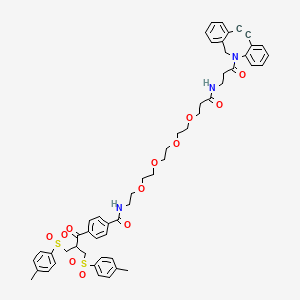
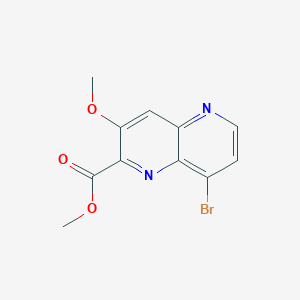
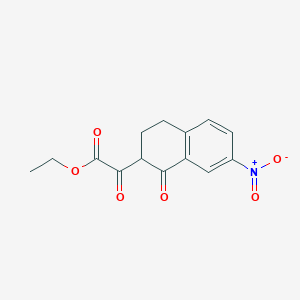

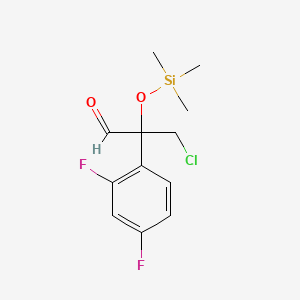

![Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate](/img/structure/B11834090.png)
![Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11834096.png)
